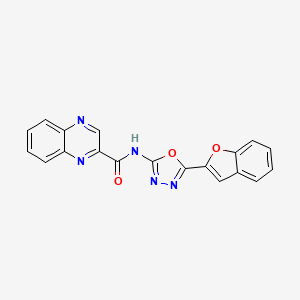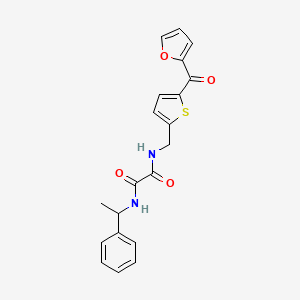
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as FT-OXA-11, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FT-OXA-11 belongs to the class of oxalamide compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is not fully understood. However, it has been proposed that N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide exerts its biological activities by modulating various signaling pathways. For example, N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has been shown to exhibit various biochemical and physiological effects. In a recent study, N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide was found to induce apoptosis, or programmed cell death, in cancer cells. N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Furthermore, N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has been shown to inhibit the replication of certain viruses, indicating its potential as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. Additionally, N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has been shown to exhibit promising biological activities, making it a potential candidate for the development of new therapeutic agents. However, there are also some limitations to using N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide in lab experiments. For example, the exact mechanism of action of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is not fully understood, which may hinder its development as a therapeutic agent. Furthermore, more research is needed to determine the optimal dosage and administration route of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide.
Zukünftige Richtungen
There are several future directions for the research and development of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. First, more research is needed to fully understand the mechanism of action of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. This will help to optimize its use as a therapeutic agent. Second, more research is needed to determine the optimal dosage and administration route of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. Third, more research is needed to determine the safety and efficacy of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide in animal models and clinical trials. Finally, more research is needed to explore the potential of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide as a treatment for various diseases, including cancer, inflammation, and viral infections.
Synthesemethoden
The synthesis of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide involves the reaction of furan-2-carboxylic acid with thiophen-2-ylmethylamine to form the intermediate compound 5-(furan-2-carbonyl)thiophen-2-ylmethylamine. This intermediate compound is then reacted with N-(1-phenylethyl)oxalamide to yield N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. The synthesis process of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is relatively simple and can be completed in a few steps. The purity and yield of the final product can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has been shown to exhibit promising biological activities, making it a potential candidate for the development of new therapeutic agents. In a recent study, N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. Additionally, N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has been shown to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Furthermore, N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has been shown to inhibit the replication of certain viruses, indicating its potential as an anti-viral agent.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15-9-10-17(27-15)18(23)16-8-5-11-26-16/h2-11,13H,12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCJPHFYDEQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Difluorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2848693.png)

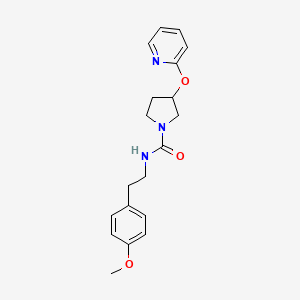
![4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B2848699.png)


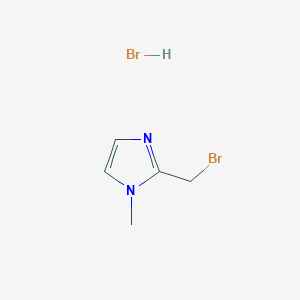
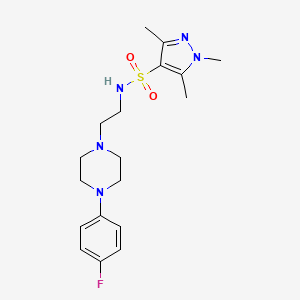
![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)
![2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2848708.png)
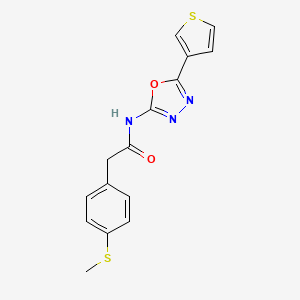
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2848710.png)
